N-(1H-indol-4-yl)-3-(2-methoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-8-3-2-5-13(17)9-10-18(21)20-16-7-4-6-15-14(16)11-12-19-15/h2-8,11-12,19H,9-10H2,1H3,(H,20,21) |
InChI Key |
YFQHYNODQKPQEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-4-yl)-3-(2-methoxyphenyl)propanamide is a synthetic compound notable for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O2
- Molecular Weight : Approximately 294.3 g/mol
- Structure : The compound features an indole ring linked to a propanamide moiety with a methoxy-substituted phenyl group, which enhances its solubility and bioactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Properties :
- The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating various inflammatory diseases. Its mechanism involves modulation of signaling pathways associated with inflammation.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cancer signaling pathways. It may also induce apoptosis in certain cancer cells.
- Neuroprotective Effects :
The biological effects of this compound are largely attributed to its interactions with various enzymes and receptors:
- Receptor Interactions : The indole structure can engage in hydrogen bonding and π-π stacking with biological targets, modulating their activity.
- Inflammatory Pathways : It may act on G protein-coupled receptors (GPCRs), particularly formyl peptide receptors (FPRs), which play crucial roles in inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-cyclopropyl-3-(1H-indol-3-yl)-3-(4-methoxyphenyl)propanamide | C19H21N3O2 | Contains a cyclopropyl group; potential for different biological activity. |
| 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide | C19H20N4O2 | Ureido group introduces different reactivity and biological profile. |
| 2-[3-(4-methoxyphenyl)ureido]propanamides | C18H20N2O3 | Focused on receptor agonist activity; different functional groups alter interactions. |
This table illustrates the unique structural characteristics that may contribute to the distinct biological activities of this compound compared to similar compounds.
Case Studies
-
Anti-inflammatory Effects :
In a study assessing the anti-inflammatory properties of related compounds, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases. -
Neuroprotective Studies :
Research involving models of neuroinflammation indicated that treatment with this compound reduced markers of inflammation and amyloid-beta production, highlighting its potential role in neurodegenerative disease management .
Comparison with Similar Compounds
Structural Analogues with Indole Moieties
Positional Isomerism in Indole Substitution
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Structure: Indole-3-yl linked via an ethyl group to a propanamide chain with a 2-fluoro-biphenyl substituent. Synthesis: Prepared via DCC-mediated coupling of flurbiprofen (a biphenylpropionic acid derivative) and tryptamine . The indole-3-yl position is common in serotonin analogs, suggesting possible neuromodulatory activity .
- N-(1H-Indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide (CAS 1401582-43-1) Structure: Dual indole substitution (4-yl and 3-methyl-3-yl) on the propanamide backbone. Methylation at the indole-3-yl may reduce metabolic degradation .
Functional Group Variations
- 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51) Structure: Chlorobenzoyl and methylsulfonyl groups enhance steric bulk and electron-withdrawing properties. Synthesis: Derived from 3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanoic acid and methanesulfonamide . Implications: Sulfonamide groups are known to improve metabolic stability and target selectivity in enzyme inhibitors .
Aromatic Substituent Variations
Methoxyphenyl vs. Biphenyl/Naphthyl
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: 6-Methoxynaphthalene substituent (naproxen-derived) instead of 2-methoxyphenyl. Synthesis: DCC-mediated coupling of naproxen and tryptamine .
N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide ((S)-9f)
- Structure : Incorporates a ureido linker and cyclohexylmethyl-4-fluorophenyl group.
- Activity : Reported as a selective agonist for human formyl peptide receptors, indicating anti-inflammatory applications .
Q & A
Q. What are the optimal synthetic routes for N-(1H-indol-4-yl)-3-(2-methoxyphenyl)propanamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves coupling an indole derivative (e.g., 1H-indol-4-amine) with a substituted propanoyl chloride. Key steps include:
- Amide bond formation : Reacting 3-(2-methoxyphenyl)propanoyl chloride with 1H-indol-4-amine in anhydrous THF under inert atmosphere (argon/nitrogen) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from chloroform/methanol mixtures to isolate the product .
- Yield optimization : Control reaction temperature (0–5°C for exothermic steps), use coupling agents like DCC (N,N'-dicyclohexicarbodiimide) for efficient amidation, and monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Confirm indole NH (~10.5 ppm), methoxy group singlet (~3.8 ppm), and aromatic protons (6.5–8.0 ppm) .
- ¹³C NMR : Verify carbonyl resonance (~170 ppm), methoxy carbon (~55 ppm), and aromatic carbons .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ (e.g., m/z 323.1422 for C₁₈H₁₈N₂O₂) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Receptor binding assays : Test affinity for formyl-peptide receptors (FPR1/FPR2) using radiolabeled ligands (e.g., [³H]-fMLP) and competitive binding protocols .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48 hours .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How do stereochemical variations (R vs. S enantiomers) influence the compound’s bioactivity, and what methods are used to resolve enantiomeric forms?
Methodological Answer:
- Enantiomer separation :
- Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to resolve R and S forms .
- Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
- Bioactivity differences :
- FPR2 agonism: (S)-enantiomers may show 10-fold higher activity than (R)-forms in calcium mobilization assays .
- Toxicity: Enantiomer-specific metabolic stability (e.g., CYP3A4 degradation rates) assessed via liver microsomal assays .
Q. What molecular modeling approaches predict interactions between this compound and biological targets like formyl-peptide receptors?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in FPR2’s hydrophobic pocket. Key interactions:
- Indole NH with Tyr257 (hydrogen bond).
- Methoxy group π-stacking with Phe294 .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- QSAR models : Corlate substituent effects (e.g., methoxy vs. nitro groups) on EC₅₀ values using Hammett σ constants .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
Methodological Answer:
- Variable control :
- Purity : Ensure >95% purity via HPLC; trace solvents (e.g., DMSO) may interfere with assays .
- Assay conditions : Standardize cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time .
- Orthogonal validation :
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log(IC₅₀)) and exclude outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
